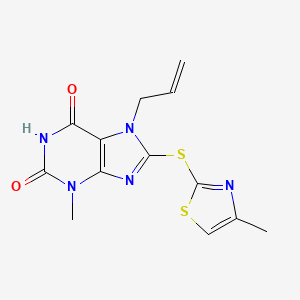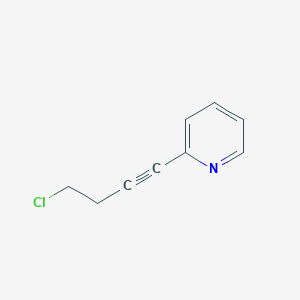![molecular formula C20H18FNO4 B2684558 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903185-47-7](/img/structure/B2684558.png)
4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants and analgesics .
Synthesis Analysis
DBO derivatives can be synthesized through various methods. One method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Another method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Molecular Structure Analysis
The molecular structure of DBO derivatives is characterized by a tricyclic system, which includes the dibenzo[b,f][1,4]oxazepine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DBO derivatives often involve cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structural similarities to the specified chemical, revealing insights into their physical and chemical properties. For example, Osman et al. (2011) synthesized a series of compounds closely related to the specified chemical, emphasizing the importance of structural determinations performed by FT-IR spectroscopy. These studies contribute to understanding the molecular structures and potential applications of such compounds in various fields of chemistry and materials science (Osman, H., Mohammad, A., Yeap, G., & Adam, Farook, 2011).
Spectroscopic and Mesomorphic Studies
Further research by Yeap, G., Mohammad, A., & Osman, H. (2010) delves into the spectroscopic and mesomorphic studies on heterocyclic liquid crystals, incorporating similar core structures. These studies provide valuable insights into the thermal and mesomorphic behavior of such compounds, indicating their potential applications in the development of new materials with specific optical and electronic properties (Yeap, G., Mohammad, A., & Osman, H., 2010).
Pharmaceutical Applications
The synthesis and evaluation of related compounds have significant implications in pharmaceutical research, as illustrated by Li, B., Lin, Y., & Du, D. (2019). Their work on the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines affords compounds with potential medicinal applications. This research highlights the creation of chiral centers and the exploration of their bioactive properties, which could lead to the development of novel pharmaceutical agents (Li, B., Lin, Y., & Du, D., 2019).
Antimicrobial and Anti-inflammatory Agents
Investigations into the biological activities of compounds with similar structures, as conducted by Kendre, B. V., Landge, M. G., & Bhusare, S. (2015), demonstrate the antimicrobial and anti-inflammatory potential of these compounds. Their work underscores the versatility of such chemical structures in synthesizing new agents that could be used in the treatment and management of various diseases, thus opening avenues for further research in medicinal chemistry (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).
Mécanisme D'action
Target of action
Benzoxazepine derivatives have been found to exhibit a wide range of biological activities. They have been reported to show antithrombotic, antiepileptic, anticonvulsant, anti-inflammatory, antifungal, antagonist and analgesic, antipsychotic, anxiolytics, antihistaminic, antiaggregating, and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activities .
Mode of action
The mode of action of benzoxazepine derivatives can vary greatly depending on the specific compound and its targets. For example, some benzoxazepine derivatives may act as inhibitors of certain enzymes, while others may act as agonists or antagonists of various receptors .
Biochemical pathways
The biochemical pathways affected by benzoxazepine derivatives can also vary widely. For instance, some benzoxazepine derivatives may affect pathways related to inflammation, pain perception, or cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of benzoxazepine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of benzoxazepine derivatives can include changes in enzyme activity, alterations in receptor signaling, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzoxazepine derivatives .
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPEIPUCPCKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)

![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2684488.png)

amine hydrochloride](/img/structure/B2684491.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2684492.png)
![(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2684493.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)
![4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2684498.png)
